2-Bromo-5-methyl-4-nitrobenzaldehyde
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Overview
Description
2-Bromo-5-methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 2-bromo-5-methylbenzaldehyde, followed by oxidation and bromination reactions. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-methyl-4-nitrobenzoic acid.
Reduction: 2-Bromo-5-methyl-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methyl-4-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-5-nitrobenzaldehyde
- 2-Bromo-4-nitrobenzaldehyde
- 4-Bromo-2-nitrobenzaldehyde
- 5-Bromo-2-nitrobenzaldehyde
Uniqueness
2-Bromo-5-methyl-4-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrNO3 |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChI Key |
VFXPVIZJERUFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
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